ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate
Overview
Description
Ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate is a chemical compound with the molecular formula C16H14ClNO2S and a molecular weight of 319.80586 g/mol . This compound is part of the thioxanthone family, which is known for its diverse applications in various fields, including photoinitiators and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate typically involves the reaction of 2-chloro-9H-thioxanthen-9-one with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate involves its ability to absorb UV light and generate reactive intermediates. These intermediates can initiate radical polymerization or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways include DNA, proteins, and cellular membranes, where it can induce oxidative stress or modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: A precursor in the synthesis of ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate, known for its use as a photoinitiator.
Thioxanthen-9-one: Another thioxanthone derivative used in photoinitiation and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over photoinitiation and fluorescence .
Properties
IUPAC Name |
ethyl N-(2-chloro-9H-thioxanthen-9-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-2-20-16(19)18-15-11-5-3-4-6-13(11)21-14-8-7-10(17)9-12(14)15/h3-9,15H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAXFUMSSJKMSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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